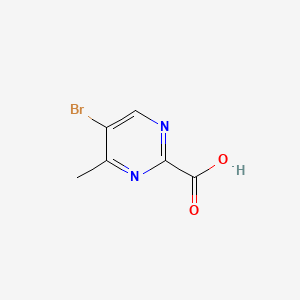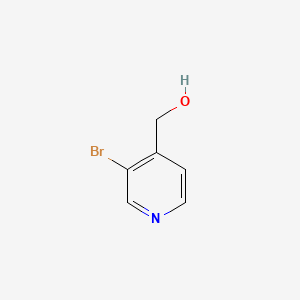
(3-Bromopyridin-4-YL)methanol
Overview
Description
“(3-Bromopyridin-4-YL)methanol” is a chemical compound with the empirical formula C6H6BrNO. It has a molecular weight of 188.02 . The compound is typically in solid form .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) code for “(3-Bromopyridin-4-YL)methanol” is 1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“(3-Bromopyridin-4-YL)methanol” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.
Scientific Research Applications
Synthesis of Coordination Compounds : Krebs et al. (2021) demonstrated the use of 3-bromopyridine in creating polymorphic and isomeric Nickel(II)thiocyanate coordination compounds with potential applications in materials science (Krebs, Ceglarska, & Näther, 2021).
Asymmetric Synthesis of Methanols : Durán-Galván and Connell (2010) explored the synthesis of (1,3‐Butadien‐2‐yl)methanols from aldehydes using [1‐(Silylmethyl)allenyl]methanols, indicating the versatility of bromopyridines in organic synthesis (Durán-Galván & Connell, 2010).
Comparative Studies of Pyridylpalladium(II) Complexes : Isobe et al. (1987) focused on the synthesis and properties of 2-, 3-, and 4-pyridylpalladium(II) complexes, highlighting the importance of bromopyridines in creating complexes with varied properties (Isobe, Nakamura, Miwa, & Kawaguchi, 1987).
Carbonic Anhydrase Mimics : Hannon et al. (1998) prepared mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols as mimics of the metal binding site of carbonic anhydrase, an enzyme crucial in many biological processes (Hannon, Mayers, & Taylor, 1998).
Supramolecular Architectures in Copper(II) Halides : Suksangpanya et al. (2004) reported the methanolysis and ethanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in copper(II) chloride or bromide, leading to the creation of distinct hydrogen-bonded supramolecular architectures (Suksangpanya et al., 2004).
Schiff Base Compound Synthesis : Wang et al. (2008) synthesized a new Schiff base compound using 3-bromo-5- chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, with potential antibacterial applications (Wang, Nong, Sht, & Qi, 2008).
Furan-2-one Synthesis : Sobenina et al. (2011) reported the synthesis of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showing the use of bromopyridines in complex organic reactions (Sobenina et al., 2011).
Iminopyridines Formation : Naghiyev et al. (2019) discussed the formation of substituted iminopyridines through a three-component reaction involving ylidenecyanoacetamides and malononitrile, indicating the utility of bromopyridines in multicomponent synthesis (Naghiyev et al., 2019).
Catalysis in Huisgen 1,3-dipolar Cycloadditions : Ozcubukcu et al. (2009) prepared a new ligand that forms a stable complex with CuCl, which catalyzes the Huisgen 1,3-dipolar cycloaddition, demonstrating the catalytic applications of bromopyridine derivatives (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
properties
IUPAC Name |
(3-bromopyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUZBOVEZBDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676731 | |
| Record name | (3-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopyridin-4-YL)methanol | |
CAS RN |
146679-66-5 | |
| Record name | (3-Bromopyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromopyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


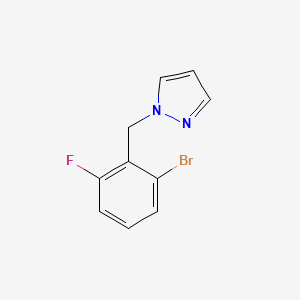
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)
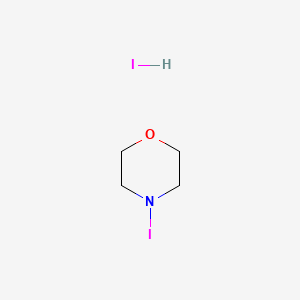
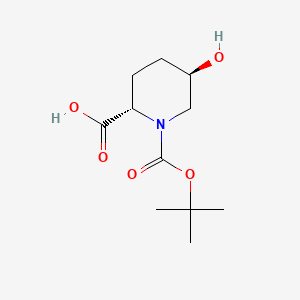
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)


